An In-depth Technical Guide to Disperse Brown 1: Chemical Properties and Structure
An In-depth Technical Guide to Disperse Brown 1: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of the monoazo dye, Disperse Brown 1. The information is intended for a scientific audience and is presented to facilitate research and development activities.
Chemical Identity and Structure
Disperse Brown 1, identified by the Colour Index number 11152, is a synthetic organic dye used in the textile industry.[1][2] Its chemical structure is characterized by an azo group (-N=N-) linking a substituted nitroaniline with a substituted aniline (B41778) derivative.
The IUPAC name for Disperse Brown 1 is 2-[3-chloro-4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol.[3][4][5] It is classified as an azo dye.[1]
Structural Identifiers:
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SMILES: C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Cl)--INVALID-LINK--[O-])Cl[4][6]
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InChI: InChI=1S/C16H15Cl3N4O4/c17-12-7-10(22(3-5-24)4-6-25)1-2-15(12)20-21-16-13(18)8-11(23(26)27)9-14(16)19/h1-2,7-9,24-25H,3-6H2[3][4]
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InChIKey: HXXLWTPFYWMBSC-UHFFFAOYSA-N[4]
Physicochemical Properties
The key physicochemical properties of Disperse Brown 1 are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, including its solubility, stability, and interactions with other substances.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | Deep dark brown powder | [1][2] |
| Molecular Formula | C₁₆H₁₅Cl₃N₄O₄ | [1][5][7][8] |
| Molecular Weight | 433.67 g/mol | [1][5][7][8] |
| Density | 1.54 g/cm³ | [9][10] |
| CAS Number | 23355-64-8, 12236-00-9 | [1][2][3][7] |
Table 2: Thermal and Chemical Properties
| Property | Value | Reference(s) |
| Boiling Point | 647.5 °C at 760 mmHg | [9][10][11] |
| Flash Point | 345.4 °C | [9][10][11] |
| Vapor Pressure | 1.19E-17 mmHg at 25°C | [9][10] |
| pKa | 14.18 ± 0.10 (Predicted) | [2][11] |
| LogP | 5.28460 (Predicted) | [10] |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone (B3395972) and ethanol. | [2][9] |
Experimental Protocols
3.1. Synthesis
The primary manufacturing method for Disperse Brown 1 is a two-step process involving diazotization followed by an azo coupling reaction.[1][5][12]
Methodology:
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Diazotization: 2,6-Dichloro-4-nitroaniline is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid) at a low temperature (0-5 °C). This reaction converts the primary aromatic amine into a highly reactive diazonium salt.[5]
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Azo Coupling: The resulting diazonium salt is then coupled with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1][7] This electrophilic substitution reaction forms the stable azo bond, resulting in the final Disperse Brown 1 molecule.
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Purification: The crude dye is purified through filtration to separate it from the reaction mixture, followed by washing to remove water-soluble impurities.[5] Further purification can be achieved by crystallization from a suitable solvent.[5]
3.2. Analytical Characterization
The identification and quantification of Disperse Brown 1, particularly in textile samples, can be performed using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).[13][14] Spectroscopic methods are also essential for structural elucidation and quality control.
Sample Preparation from Textiles:
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A known weight (e.g., 1 gram) of the textile sample is taken.
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The dye is extracted using a suitable organic solvent, such as methanol (B129727) (e.g., 20 mL).[13]
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The extraction is facilitated by ultrasonication at an elevated temperature (e.g., 50 °C for 30 minutes).[13]
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The mixture is then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to separate the solid textile material from the liquid extract.[13]
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The supernatant containing the extracted dye is collected for analysis.
LC/MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) is used.[15]
-
Chromatography: Separation is achieved on a suitable reversed-phase column using a gradient elution with a mobile phase consisting of solvents like methanol, water, and buffers (e.g., ammonium (B1175870) acetate, formic acid).[15]
-
Detection: The mass spectrometer is operated in a mode such as Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity, allowing for both quantification and confirmation of the analyte's identity.[15]
Spectroscopic Analysis:
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UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Disperse Brown 1 in a suitable solvent (e.g., methanol) is recorded to determine its maximum absorption wavelength (λmax), which corresponds to the electronic transitions within the chromophore.[16][17]
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the characteristic functional groups present in the molecule, such as O-H, N-H, C-N, C-Cl, N=N, and NO₂ stretching and bending vibrations.[16][18]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure by providing information about the chemical environment of each hydrogen and carbon atom.[16][18][19]
Visualizations
The following diagrams illustrate the synthesis and analytical workflows for Disperse Brown 1.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Disperse Brown 1 | CAS 23355-64-8 | LGC Standards [lgcstandards.com]
- 4. Disperse Brown 1 | C16H15Cl3N4O4 | CID 31878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Disperse brown 1 | 23355-64-8 [smolecule.com]
- 6. PubChemLite - Disperse brown 1 (C16H15Cl3N4O4) [pubchemlite.lcsb.uni.lu]
- 7. Disperse Brown 1 | 12236-00-9 [chemicalbook.com]
- 8. Disperse brown 1 | TargetMol [targetmol.com]
- 9. Disperse Brown 1 [chembk.com]
- 10. Disperse Brown 1|12236-00-9|lookchem [lookchem.com]
- 11. Cas 23355-64-8,Disperse Brown 1 | lookchem [lookchem.com]
- 12. Disperse Brown 1 | 23355-64-8 | Benchchem [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. waters.com [waters.com]
- 16. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
